Cas no 1466427-02-0 (Endothelial lipase inhibitor-1)

Endothelial lipase inhibitor-1 Chemical and Physical Properties
Names and Identifiers
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- Endothelial lipase inhibitor-1
- BDBM50506735
- 5-amino-2,4-dioxo-N-[(1R)-5-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-pyrimidine-6-carboxamide
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- Inchi: 1S/C22H22N4O4/c23-18-19(25-22(29)26-20(18)27)21(28)24-16-10-4-9-15-14(16)8-5-11-17(15)30-12-13-6-2-1-3-7-13/h1-3,5-8,11,16H,4,9-10,12,23H2,(H,24,28)(H2,25,26,27,29)/t16-/m1/s1
- InChI Key: DZBXQBHHXZDUJS-MRXNPFEDSA-N
- SMILES: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1=C([H])C([H])=C([H])C2=C1C([H])([H])C([H])([H])C([H])([H])[C@@]2([H])N([H])C(C1=C(C(N([H])C(N1[H])=O)=O)N([H])[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 716
- Topological Polar Surface Area: 123
- XLogP3: 2.3
Endothelial lipase inhibitor-1 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-112911-10mg |
Endothelial lipase inhibitor-1 |
1466427-02-0 | 98.02% | 10mg |
¥8500 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11199-10 mg |
Endothelial lipase inhibitor-1 |
1466427-02-0 | 10mg |
¥10660.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11199-1 mL * 10 mM (in DMSO) |
Endothelial lipase inhibitor-1 |
1466427-02-0 | 1 mL * 10 mM (in DMSO) |
¥7050.00 | 2022-04-26 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11199-5mg |
Endothelial lipase inhibitor-1 |
1466427-02-0 | 97.38% | 5mg |
¥ 6333 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11199-25mg |
Endothelial lipase inhibitor-1 |
1466427-02-0 | 97.38% | 25mg |
¥ 19200 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11199-1 mL * 10 mM (in DMSO) |
Endothelial lipase inhibitor-1 |
1466427-02-0 | 97.38% | 1 mL * 10 mM (in DMSO) |
¥ 7259 | 2023-09-07 | |
Ambeed | A1176951-1mg |
(R)-5-Amino-N-(5-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide |
1466427-02-0 | 95% | 1mg |
$307.0 | 2025-02-27 | |
1PlusChem | 1P01MW03-100mg |
Endothelial lipase inhibitor-1 |
1466427-02-0 | 98% | 100mg |
$3447.00 | 2024-06-20 | |
MedChemExpress | HY-112911-1mg |
Endothelial lipase inhibitor-1 |
1466427-02-0 | 98.02% | 1mg |
¥2450 | 2024-04-20 | |
1PlusChem | 1P01MW03-50mg |
Endothelial lipase inhibitor-1 |
1466427-02-0 | 98% | 50mg |
$2154.00 | 2024-06-20 |
Endothelial lipase inhibitor-1 Related Literature
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
Additional information on Endothelial lipase inhibitor-1
Endothelial lipase inhibitor-1 (CAS No. 1466427-02-0): A Comprehensive Overview
Endothelial lipase inhibitor-1, identified by the chemical compound identifier CAS No. 1466427-02-0, represents a significant advancement in the field of cardiovascular research and therapeutic development. This compound has garnered considerable attention due to its unique mechanism of action and its potential applications in modulating lipid metabolism and vascular health. The following discussion provides an in-depth exploration of this molecule, its pharmacological properties, and the latest research findings that underscore its therapeutic promise.
The primary function of Endothelial lipase inhibitor-1 is to selectively inhibit the activity of endothelial lipase, an enzyme that plays a crucial role in the catabolism of high-density lipoprotein (HDL) cholesterol. By targeting this enzyme, the compound disrupts the normal HDL metabolism pathway, leading to altered levels of HDL-C and associated apolipoproteins. This disruption has been hypothesized to have profound implications for reverse cholesterol transport, a process essential for maintaining cardiovascular health.
Recent studies have highlighted the therapeutic potential of Endothelial lipase inhibitor-1 in managing hyperlipidemia and related cardiovascular disorders. Research indicates that by inhibiting endothelial lipase, the compound can enhance HDL-C levels, which are often deficient in patients with metabolic syndrome and atherosclerosis. Furthermore, preliminary clinical trials have suggested that treatment with this inhibitor may reduce inflammatory markers and improve endothelial function, contributing to a more favorable cardiovascular risk profile.
The molecular structure of CAS No. 1466427-02-0 is meticulously designed to ensure high specificity for endothelial lipase while minimizing off-target effects. This selectivity is critical for achieving therapeutic efficacy without inducing adverse reactions. The compound’s binding affinity and pharmacokinetic profile have been extensively characterized through both in vitro and in vivo studies, providing robust evidence of its potential as a lead candidate for further drug development.
In addition to its impact on HDL metabolism, emerging research has explored the broader metabolic effects of Endothelial lipase inhibitor-1. Studies suggest that this compound may influence triglyceride levels and enhance insulin sensitivity, making it a promising candidate for treating metabolic syndrome. The multifaceted mechanisms by which this inhibitor exerts its effects underscore its versatility as a therapeutic agent.
The development of Endothelial lipase inhibitor-1 aligns with the growing emphasis on precision medicine in cardiovascular therapy. By targeting a specific enzyme involved in lipid metabolism, this compound offers a tailored approach to managing hyperlipidemia and related complications. The integration of advanced computational modeling and high-throughput screening techniques has accelerated the optimization process, bringing this molecule closer to clinical application.
Ethical considerations and regulatory compliance are paramount in the advancement of new therapeutic agents like CAS No. 1466427-02-0. Rigorous preclinical testing and adherence to international safety standards ensure that patients can benefit from these innovations without compromising their well-being. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory bodies have fostered an environment conducive to the responsible development and deployment of such compounds.
The future prospects for Endothelial lipase inhibitor-1 are promising, with ongoing research aimed at refining its pharmacological properties and expanding its therapeutic applications. Investigational studies are exploring its potential role in neuroprotection and anti-inflammatory conditions, suggesting that its benefits may extend beyond cardiovascular health. As our understanding of lipid metabolism continues to evolve, compounds like this are poised to play a pivotal role in next-generation therapeutic strategies.
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